

Spectral Analysis of N-Methyl-N-(2-hydroxyethyl)-4-aminobenzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N*-Methyl-*N*-(2-hydroxyethyl)-4-aminobenzaldehyde

Cat. No.: B116445

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectral characteristics of **N**-Methyl-**N**-(2-hydroxyethyl)-4-aminobenzaldehyde, a versatile intermediate in the synthesis of fluorescent probes and materials for organic light-emitting diodes (OLEDs). Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) data based on established spectroscopic principles and data from analogous structures. Detailed experimental protocols for acquiring these spectra are also provided to facilitate empirical verification.

Predicted Spectroscopic Data

The following tables summarize the predicted ^1H NMR, ^{13}C NMR, and FTIR spectral data for **N**-Methyl-**N**-(2-hydroxyethyl)-4-aminobenzaldehyde. These predictions are derived from the analysis of structurally similar compounds and are intended to serve as a reference for researchers in the identification and characterization of this molecule.

Table 1: Predicted ^1H NMR Data (500 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Number of Protons	Assignment
~9.75	s	-	1H	Aldehyde (-CHO)
~7.70	d	8.5	2H	Aromatic (ortho to -CHO)
~6.70	d	8.5	2H	Aromatic (ortho to -N)
~3.80	t	5.5	2H	Methylene (- CH ₂ -OH)
~3.55	t	5.5	2H	Methylene (-N- CH ₂ -)
~3.10	s	-	3H	Methyl (-N-CH ₃)
~2.0 (broad)	s	-	1H	Hydroxyl (-OH)

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ , ppm)	Assignment
~190.0	Aldehyde Carbonyl (C=O)
~152.0	Aromatic (C-N)
~132.0	Aromatic (CH, ortho to -CHO)
~125.0	Aromatic (C-CHO)
~111.0	Aromatic (CH, ortho to -N)
~60.0	Methylene (-CH ₂ -OH)
~52.0	Methylene (-N-CH ₂ -)
~39.0	Methyl (-N-CH ₃)

Table 3: Predicted FTIR Data (ATR)

Wavenumber (cm ⁻¹)	Intensity	Vibrational Mode	Functional Group
3500-3200	Broad	O-H Stretch	Hydroxyl (-OH)
2950-2850	Medium	C-H Stretch	Aliphatic (CH ₂ , CH ₃)
2850-2750	Medium	C-H Stretch	Aldehyde (-CHO)
1670-1650	Strong	C=O Stretch	Aldehyde (C=O)
1600-1580	Strong	C=C Stretch	Aromatic Ring
1520-1480	Strong	C=C Stretch	Aromatic Ring
1360-1340	Medium	C-N Stretch	Aromatic Amine
1250-1200	Medium	C-O Stretch	Alcohol
820-800	Strong	C-H Bend	p-disubstituted Aromatic

Experimental Protocols

The following are detailed methodologies for the spectral analysis of **N-Methyl-N-(2-hydroxyethyl)-4-aminobenzaldehyde**.

¹H and ¹³C NMR Spectroscopy

1. Sample Preparation:

- Dissolve 5-10 mg of **N-Methyl-N-(2-hydroxyethyl)-4-aminobenzaldehyde** in approximately 0.7 mL of deuterated chloroform (CDCl₃).
- Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Transfer the solution to a 5 mm NMR tube.

2. Instrumentation and Data Acquisition:

- Utilize a 500 MHz NMR spectrometer.

- For ^1H NMR, acquire the spectrum with a spectral width of 0-12 ppm, a pulse angle of 30-45 degrees, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
- For ^{13}C NMR, acquire the spectrum with a spectral width of 0-220 ppm, a pulse angle of 30-45 degrees, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds. Employ proton decoupling to simplify the spectrum.

3. Data Processing:

- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase correct the spectrum and calibrate the chemical shift scale using the TMS signal at 0 ppm.
- Integrate the peaks in the ^1H NMR spectrum to determine the relative number of protons.
- Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule.

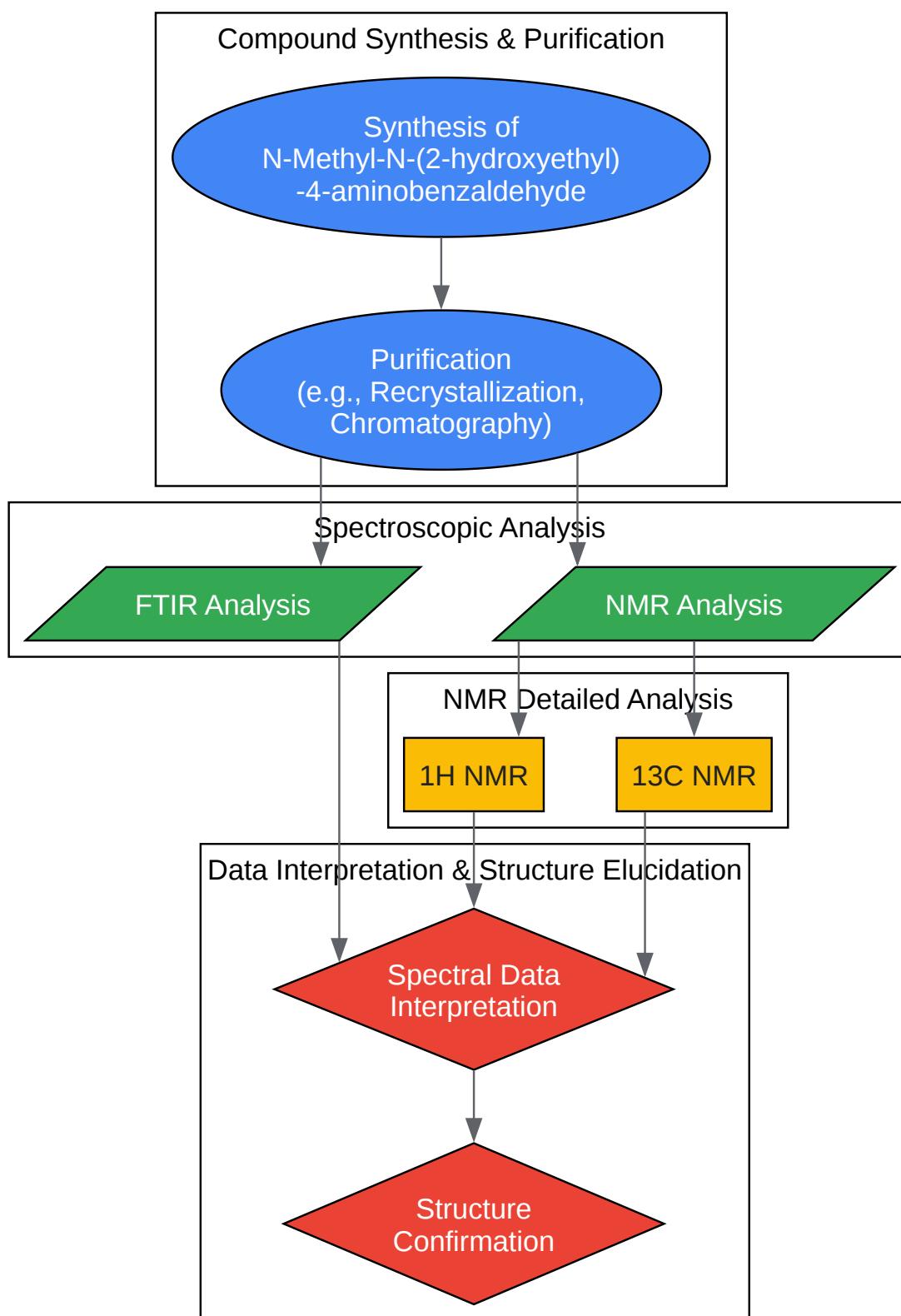
FTIR Spectroscopy

1. Sample Preparation:

- Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with isopropanol and allowing it to dry completely.
- Place a small amount of the solid **N-Methyl-N-(2-hydroxyethyl)-4-aminobenzaldehyde** sample directly onto the ATR crystal.
- Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.

2. Instrumentation and Data Acquisition:

- Use a Fourier-Transform Infrared spectrometer equipped with a diamond or germanium ATR accessory.
- Collect a background spectrum of the empty, clean ATR crystal.


- Collect the sample spectrum over a range of 4000-400 cm^{-1} .
- Co-add 16-32 scans to improve the signal-to-noise ratio.

3. Data Processing:


- The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
- Identify and label the major absorption bands.
- Correlate the observed wavenumbers with known vibrational frequencies of functional groups to confirm the molecular structure.

Visualizations

The following diagrams illustrate the logical workflow for spectral analysis and a hypothetical application of a derivative of **N-Methyl-N-(2-hydroxyethyl)-4-aminobenzaldehyde**.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis, purification, and spectral analysis of **N-Methyl-N-(2-hydroxyethyl)-4-aminobenzaldehyde**.

[Click to download full resolution via product page](#)

Caption: Hypothetical signaling pathway for a fluorescent probe derived from **N-Methyl-N-(2-hydroxyethyl)-4-aminobenzaldehyde**.

- To cite this document: BenchChem. [Spectral Analysis of N-Methyl-N-(2-hydroxyethyl)-4-aminobenzaldehyde: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b116445#spectral-analysis-of-n-methyl-n-2-hydroxyethyl-4-aminobenzaldehyde-nmr-ftir>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com